molecular formula C20H20ClN3O B3013933 3-((4-chlorophenethyl)amino)-1-(2,4-dimethylphenyl)pyrazin-2(1H)-one CAS No. 941978-02-5

3-((4-chlorophenethyl)amino)-1-(2,4-dimethylphenyl)pyrazin-2(1H)-one

Cat. No.: B3013933
CAS No.: 941978-02-5
M. Wt: 353.85
InChI Key: CWFPXWNUPPBMHX-UHFFFAOYSA-N
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Description

3-((4-chlorophenethyl)amino)-1-(2,4-dimethylphenyl)pyrazin-2(1H)-one is a synthetic organic compound that belongs to the class of pyrazinones This compound is characterized by the presence of a pyrazinone core substituted with a 4-chlorophenethylamino group and a 2,4-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-chlorophenethyl)amino)-1-(2,4-dimethylphenyl)pyrazin-2(1H)-one typically involves the following steps:

    Formation of the Pyrazinone Core: The pyrazinone core can be synthesized through the cyclization of appropriate precursors, such as 2,4-dimethylphenylhydrazine and ethyl acetoacetate, under acidic or basic conditions.

    Substitution with 4-chlorophenethylamine: The pyrazinone intermediate is then reacted with 4-chlorophenethylamine in the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, microwave-assisted synthesis, and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂), nitrating agents (HNO₃), and sulfonating agents (SO₃) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

3-((4-chlorophenethyl)amino)-1-(2,4-dimethylphenyl)pyrazin-2(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-((4-chlorophenethyl)amino)-1-(2,4-dimethylphenyl)pyrazin-2(1H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-((4-bromophenethyl)amino)-1-(2,4-dimethylphenyl)pyrazin-2(1H)-one: Similar structure with a bromine atom instead of chlorine.

    3-((4-methylphenethyl)amino)-1-(2,4-dimethylphenyl)pyrazin-2(1H)-one: Similar structure with a methyl group instead of chlorine.

    3-((4-fluorophenethyl)amino)-1-(2,4-dimethylphenyl)pyrazin-2(1H)-one: Similar structure with a fluorine atom instead of chlorine.

Uniqueness

The uniqueness of 3-((4-chlorophenethyl)amino)-1-(2,4-dimethylphenyl)pyrazin-2(1H)-one lies in its specific substitution pattern, which can influence its chemical reactivity, biological activity, and potential applications. The presence of the 4-chlorophenethylamino group may impart distinct properties compared to its analogs with different substituents.

Properties

IUPAC Name

3-[2-(4-chlorophenyl)ethylamino]-1-(2,4-dimethylphenyl)pyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O/c1-14-3-8-18(15(2)13-14)24-12-11-23-19(20(24)25)22-10-9-16-4-6-17(21)7-5-16/h3-8,11-13H,9-10H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWFPXWNUPPBMHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C=CN=C(C2=O)NCCC3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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